UDP-葡萄糖醛酸

描述

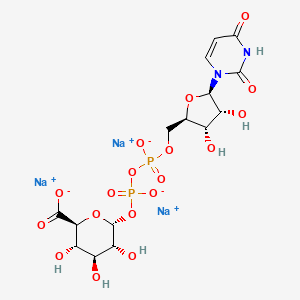

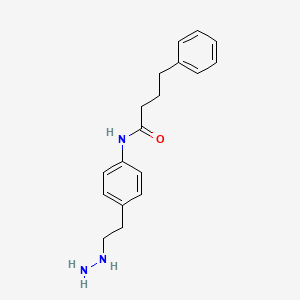

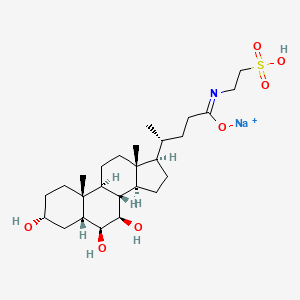

Uridine Diphosphate Glucuronic Acid (UDP-GlcA) is a sugar nucleotide that plays a crucial role in various biological processes. It is used in the creation of polysaccharides and is an intermediate in the biosynthesis of ascorbic acid (except in primates and guinea pigs). It also participates in the heme degradation process in humans .

Synthesis Analysis

UDP-GlcA is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase (EC 1.1.1.22) using NAD+ as a cofactor . An efficient three-step cascade route was developed using whole cells expressing hyperthermophilic enzymes to afford UDP-GlcA from starch .

Molecular Structure Analysis

The molecular structure of UDP-GlcA is complex. Its empirical formula is C15H19N2Na3O18P2 . It is a carboxylic acid-formed sugar nucleotide .

Chemical Reactions Analysis

The UDP-GlcA 4-epimerase (UGlcAE) catalyzes the epimerization of UDP-GlcA to UDP-GalA . The proposed enzymatic mechanism involves a transient UDP-4-keto-hexose-uronic acid intermediate whose formation is rate-limiting overall .

Physical And Chemical Properties Analysis

UDP-GlcA is a sugar nucleotide with a molecular weight of 646.23 . It is a carboxylic acid-formed sugar nucleotide .

科学研究应用

UDP-葡萄糖醛酸对于肝内质网中UDP-葡萄糖醛酸转移酶的活性至关重要,UDP-葡萄糖醛酸转移酶参与葡萄糖醛酸化,这是药物代谢和消除过程中的一个关键步骤 (Bossuyt & Blanckaert, 1997).

UDP-葡萄糖醛酸是UDP-木糖生物合成的前体,而UDP-木糖对于植物、动物和细菌中糖蛋白、多糖和各种代谢物的合成至关重要 (Harper & Bar-Peled, 2002).

UDP-葡萄糖醛酸在UDP-葡萄糖醛酸4-差向异构酶的机理途径中发挥作用,this compound4-差向异构酶参与糖核苷酸生物合成,并对细胞代谢产生影响 (Borg, Dennig, Weber, & Nidetzky, 2020).

在植物中,this compound4-差向异构酶参与将UDP-葡萄糖醛酸转化为UDP-半乳糖醛酸,对于果胶的合成至关重要,而果胶是植物细胞壁的关键成分 (Gu & Bar-Peled, 2004).

UDP-葡萄糖醛酸是荚膜多糖在新型隐球菌(一种机会性病原体)中合成的关键代谢物,表明其在微生物毒力中具有重要意义 (Bar-Peled, Griffith, Ory, & Doering, 2004).

UDP-葡萄糖醛酸还通过多种途径参与植物中细胞壁多糖的合成,突出了其在植物发育和结构中的作用 (Dr, 2005).

UDP-葡萄糖醛酸对于拟南芥中细胞壁基质多糖的核苷酸糖前体的生物合成至关重要,有助于我们了解植物细胞壁的组成 (Kanter, Usadel, Guerineau, Li, Pauly, & Tenhaken, 2005).

UDP-葡萄糖醛酸在拟南芥中高尔基体定位的UDP-糖醛酸转运中的作用影响了种子粘液的多糖组成,证明了其在植物发育和繁殖中的重要意义 (Saez-Aguayo et al., 2017).

作用机制

属性

IUPAC Name |

trisodium;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXUNWUNTOMVIG-QWGSIYABSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N2Na3O18P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-6-isothiocyanatobenzoate](/img/structure/B8054921.png)

![7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-Hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-YL]-5Z-heptenoic acid](/img/structure/B8054923.png)

![tert-butyl N-[(2S)-1-[(2S,4S)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B8055012.png)